

Application Notes and Protocol for the Purification of 2-Cyanophenothiazine by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanophenothiazine

Cat. No.: B030674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

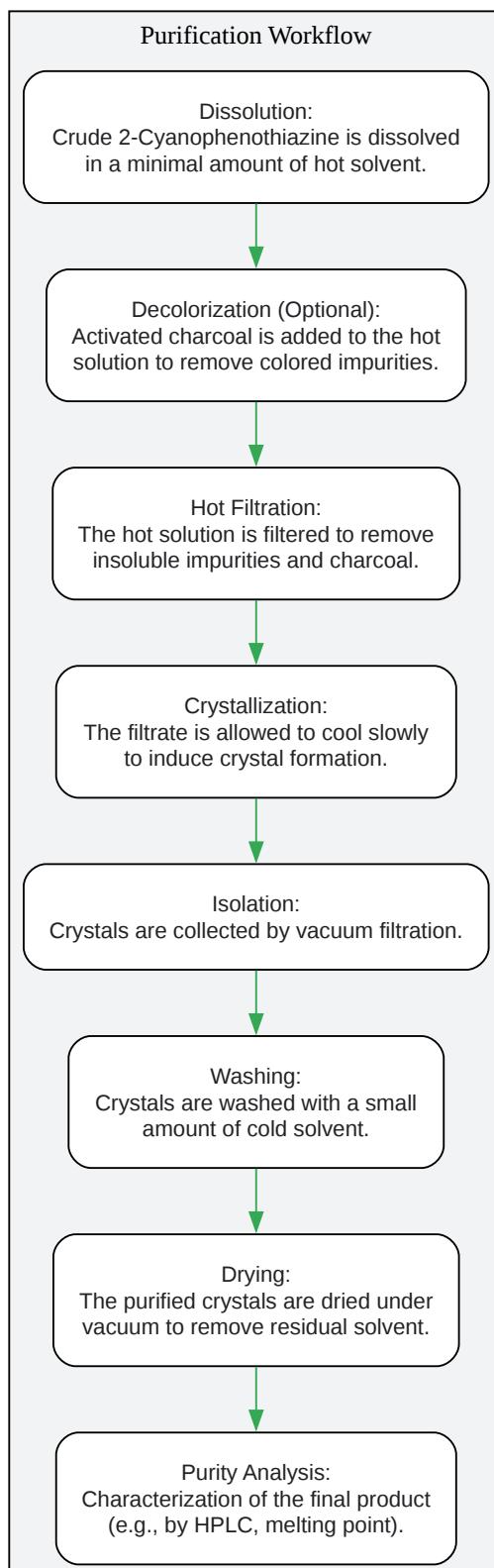
This document provides a detailed protocol for the purification of **2-Cyanophenothiazine** via recrystallization, a critical step for ensuring high-purity material for subsequent applications in research and drug development. **2-Cyanophenothiazine** serves as a key intermediate in the synthesis of various pharmaceutical compounds, making its purity paramount for the quality and efficacy of the final active pharmaceutical ingredient[1][2].

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This protocol outlines procedures using common solvents for the effective purification of **2-Cyanophenothiazine**.

Quantitative Data Summary

The selection of an appropriate recrystallization solvent is crucial for achieving high purity and yield. The following table summarizes key data points gathered from various synthesis and purification procedures for **2-Cyanophenothiazine**.


Recrystallization Solvent/System	Purity Achieved	Yield	Reference
Toluene/Methanol (1:0.15 v/v)	99.6%	91.8%	[3]
Toluene	99.35%	85%	[4]
Ethanol with Activated Charcoal	Not specified	~65% (from crude)	[5]

Physicochemical Properties of 2-Cyanophenothiazine:

- Appearance: Yellowish crystalline powder[1][6].
- Melting Point: Approximately 177-181°C[1] or 191-193°C[6][7].
- Solubility: Soluble in anhydrous ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water[1].

Experimental Workflow

The general workflow for the purification of **2-Cyanophenothiazine** by recrystallization is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyano-phenothiazine [chembk.com]
- 2. nbinno.com [nbino.com]
- 3. CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents [patents.google.com]
- 4. CN1583732A - Preparation of 2-cyanophenthiazine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. sanjeevanpharma.com [sanjeevanpharma.com]
- 7. 2-Cyano-phenothiazine | 38642-74-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocol for the Purification of 2-Cyanophenothiazine by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030674#protocol-for-the-purification-of-2-cyanophenothiazine-by-re-crystallization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com